

Chemical properties and reactivity of Methyl 6-chloro-5-methylpyridine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-chloro-5-methylpyridine-3-carboxylate

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An In-depth Technical Guide to **Methyl 6-chloro-5-methylpyridine-3-carboxylate**: Properties, Reactivity, and Applications

Introduction

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a substituted pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, an ester moiety, and a methyl group on an electron-deficient pyridine ring—makes it a versatile intermediate for creating complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, synthetic methodologies, and applications, with a focus on the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Profile

The structural features of **Methyl 6-chloro-5-methylpyridine-3-carboxylate** dictate its physical properties and spectroscopic signature. Understanding these characteristics is fundamental for its handling, characterization, and application in synthesis.

Property	Value	Source
CAS Number	65169-42-8	[1] [2]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
IUPAC Name	Methyl 6-chloro-5-methylpyridine-3-carboxylate	N/A
Synonyms	Methyl 6-chloro-5-methylnicotinate	[1]

Spectroscopic Characterization:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom, the ester group, and the ring nitrogen.
- ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester group.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. A mass spectrum for the isomeric compound Methyl 6-chloro-5-methyl-2-pyridinecarboxylate is available for reference.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various vibrations associated with the substituted pyridine ring.

Core Reactivity and Mechanistic Insights

The reactivity of **Methyl 6-chloro-5-methylpyridine-3-carboxylate** is dominated by the interplay between the electron-deficient pyridine ring and its functional groups. The chlorine

atom at the 6-position is particularly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (S_nAr) at the C6 Position

The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is activated towards nucleophilic attack. This effect is amplified by the electron-withdrawing ester group. Consequently, the chlorine atom at the 6-position (para to the ester and ortho to the nitrogen) is an excellent leaving group in nucleophilic aromatic substitution (S_nAr) reactions.[4][5]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][6] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the nitrogen atom. In the second step, the aromaticity is restored by the elimination of the chloride ion.[6]

Figure 1: S_nAr Reaction Workflow. A generalized workflow for the nucleophilic aromatic substitution reaction.

Experimental Protocol: Amination via S_nAr

This protocol describes a typical procedure for substituting the chloro group with an amine.

- **Reaction Setup:** In a round-bottom flask, dissolve **Methyl 6-chloro-5-methylpyridine-3-carboxylate** (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
- **Addition of Reagents:** Add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
- **Reaction Conditions:** Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Transformations of the Ester Moiety

The methyl ester at the 3-position provides another handle for chemical modification.

Ester Hydrolysis:

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

- Basic Hydrolysis (Saponification): This is typically achieved using an aqueous solution of a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent such as methanol or THF. The reaction is usually performed at room temperature or with gentle heating. The resulting carboxylate salt is then acidified during work-up to yield the carboxylic acid.
- Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl , H_2SO_4) in water can also effect hydrolysis, though this often requires harsher conditions (higher temperatures) and may not be suitable for sensitive substrates.

Challenges in Work-up: The resulting pyridine carboxylic acid can be zwitterionic and may have high water solubility, which can complicate extraction.^[7] Adjusting the pH of the aqueous layer to the isoelectric point of the acid can help precipitate the product or improve extraction efficiency.^[7]

Other Transformations:

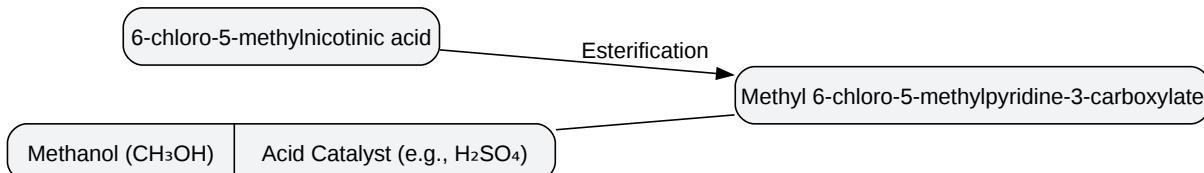
- Amidation: Direct reaction of the ester with an amine at elevated temperatures can form the corresponding amide.
- Reduction: The ester can be reduced to the corresponding primary alcohol (3-(hydroxymethyl)pyridine derivative) using a strong reducing agent like lithium aluminum hydride (LiAlH_4).

Synthetic Routes and Methodologies

The synthesis of **Methyl 6-chloro-5-methylpyridine-3-carboxylate** typically involves the construction of the substituted pyridine ring followed by functional group manipulations. A common and efficient method is the esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway: Esterification

A direct and reliable route is the Fischer esterification of 6-chloro-5-methylnicotinic acid.



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Figure 2: Synthesis via Esterification. A simplified diagram showing the synthesis from the corresponding carboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is based on a general procedure for esterifying nicotinic acid derivatives.^[8]

- Reaction Setup: Suspend 6-chloro-5-methylnicotinic acid (1.0 eq.) in an excess of methanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or use methanol saturated with hydrogen chloride gas.
- Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (as monitored by TLC).
- Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

- Neutralization and Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Development

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.^[9]

- Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many approved drugs. This compound's reactive "handles" (the chloro and ester groups) allow for the facile introduction of diverse substituents, making it an ideal starting point for generating libraries of compounds for high-throughput screening. It can be used in the synthesis of antagonists for various receptors. For example, a related compound, methyl 6-chloropyridine-3-carboxylate, is used to synthesize TRPV1 antagonists and retinoid X receptor (RXR) ligands.^[10]
- Agrochemicals: Substituted pyridines are also found in many herbicides, insecticides, and fungicides. The reactivity of this molecule allows for its incorporation into more complex structures with potential pesticidal activity.
- Materials Science: Pyridine derivatives are used in the development of ligands for coordination chemistry, functional dyes, and other advanced materials.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be handled with care.

- Hazards: It is likely to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious eye irritation and skin irritation.^{[11][12]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13]
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

Methyl 6-chloro-5-methylpyridine-3-carboxylate is a synthetically versatile building block with a rich and predictable reactivity profile. Its utility is primarily centered on the nucleophilic substitution of the C6-chloro group and transformations of the C3-ester moiety. These features make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its potential in their research and development endeavors.

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